Undec-5-EN-1-YN-3-OL

Description

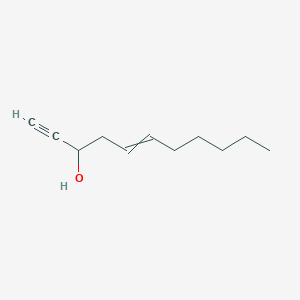

Structure

2D Structure

3D Structure

Properties

CAS No. |

129030-85-9 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

undec-5-en-1-yn-3-ol |

InChI |

InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,8-9,11-12H,3,5-7,10H2,1H3 |

InChI Key |

BTXDZAHJSMJEOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(C#C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Undec 5 En 1 Yn 3 Ol and Analogues

Stereoselective and Enantioselective Approaches to Undec-5-EN-1-YN-3-OL Systems

The controlled synthesis of specific stereoisomers of this compound and its analogues is critical for investigating their biological activities. Various strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Propargylic and Allylic Alcohol Precursor Strategies for this compound Synthesis

Propargylic and allylic alcohols are versatile building blocks in the synthesis of enynol frameworks like this compound. researchgate.netsci-hub.seresearchgate.net These precursors offer multiple reaction pathways to introduce the desired stereochemistry.

One common approach involves the nucleophilic addition of an organometallic acetylide to an α,β-unsaturated aldehyde. This method allows for the direct formation of the enynol skeleton. For instance, the lithium acetylide of 1-hexyne (B1330390) can be added to pent-2-enal to generate a racemic mixture of this compound. To achieve stereocontrol, chiral ligands or catalysts can be employed during the addition reaction.

Alternatively, strategies involving the manipulation of pre-existing chiral propargylic or allylic alcohols are utilized. For example, an enantiomerically enriched propargylic alcohol can be subjected to coupling reactions, such as the Sonogashira coupling, with a vinyl halide to construct the enyne backbone while retaining the stereocenter. rsc.org Similarly, allylic alcohols can be converted to corresponding organometallic reagents and reacted with an appropriate electrophile.

Zirconium-mediated cross-coupling reactions provide a one-pot method for synthesizing stereodefined (Z)-enynols from an alkyne, a ketone, and an alkynyl bromide. nih.gov Ruthenium-catalyzed redox bicycloisomerization of enynols, where propargyl alcohols act as β-oxocarbene precursors, offers another route to complex cyclic frameworks. researchgate.net

A notable application is the stereocontrolled synthesis of dodecyl-5-ene-1-yne-3-ol, an advanced intermediate for solandelactones A and B, which was achieved with predictable absolute stereochemistry. researchgate.net

Asymmetric Catalysis in this compound Construction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols, including this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A prominent example is the asymmetric addition of terminal alkynes to aldehydes, catalyzed by chiral metal complexes. For instance, the addition of trimethylsilylacetylene (B32187) to a diolefinic aldehyde using a (R,R)-ProPhenol ligand has been successfully applied in the synthesis of the antitumor marine natural product (S,4E,15Z)-docosa-4,15-dien-1-yn-3-ol. researchgate.net This strategy established the key chiral center with high enantioselectivity.

Another significant method involves the asymmetric transfer hydrogenation of enynones. This reaction typically uses a chiral ruthenium or rhodium catalyst to deliver a hydride to the ketone, creating the chiral alcohol with a high degree of enantiomeric excess.

The following table summarizes selected asymmetric catalytic methods applicable to the synthesis of this compound and its analogues:

| Catalyst System | Reaction Type | Key Features | Reference |

| (R,R)-ProPhenol / Zn(OTf)₂ | Alkyne-aldehyde addition | High enantioselectivity for the synthesis of complex natural products. | researchgate.net |

| Chiral Ru/Rh complexes | Asymmetric transfer hydrogenation | Reduces enynones to chiral enynols with high enantiomeric excess. | researchgate.net |

| Chiral Phosphoric Acids | Asymmetric reduction | In situ generation of a para-quinone methide followed by asymmetric reduction. | researchgate.net |

Chiral Auxiliary and Organocatalytic Methods for this compound Analogues

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comyork.ac.uk Once the desired stereocenter is created, the auxiliary is removed. This method provides a reliable way to control stereochemistry. For example, an α,β-unsaturated acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral amide. researchgate.net The subsequent addition of an organometallic acetylide to the corresponding aldehyde, derived from the modified substrate, proceeds with high diastereoselectivity, controlled by the chiral auxiliary. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched this compound analogue. Pseudoephenamine is another versatile chiral auxiliary that has shown enhanced diastereoselectivities in alkylation reactions. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful strategy for the asymmetric synthesis of enynol analogues. researchgate.netoaepublish.com Chiral amines, such as prolinol derivatives, can catalyze the asymmetric α-alkylation of aldehydes, which can then be converted to the desired enynol. Chiral phosphoric acids have also been employed in organocatalytic approaches. researchgate.netsnnu.edu.cn

The table below outlines some chiral auxiliaries and organocatalysts used in the synthesis of chiral enynol analogues.

| Method | Reagent/Catalyst | Key Application | Reference |

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric aldol (B89426) and alkylation reactions. researchgate.net | researchgate.net |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation reactions, particularly for forming quaternary carbon centers. nih.gov | nih.gov |

| Organocatalysis | Chiral Prolinol Derivatives | Asymmetric α-alkylation of aldehydes. | snnu.edu.cn |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric reductions and other transformations. researchgate.net | researchgate.net |

Transition Metal-Catalyzed Synthesis of this compound and Enynol Derivatives

Transition metal catalysis plays a pivotal role in the efficient construction of complex organic molecules like this compound and its derivatives. Gold and copper catalysts are particularly effective in mediating key bond-forming reactions.

Gold-Catalyzed Approaches to Enyne-Alcohol Frameworks

Gold catalysts, particularly Au(I) complexes, have proven to be exceptionally effective in activating alkynes for various transformations, making them highly suitable for the synthesis of enyne-alcohol frameworks. beilstein-journals.orgacs.org Gold-catalyzed reactions often proceed under mild conditions with high efficiency and selectivity.

One of the key applications of gold catalysis in this context is the cycloisomerization of enynes. beilstein-journals.orgacs.org While not directly forming the linear this compound, this methodology provides access to a wide range of cyclic analogues and derivatives. For instance, gold(I)-catalyzed cyclization of (Z)-enynols can lead to the regioselective formation of substituted furans or dihydrofurans. beilstein-journals.org

Gold catalysts also facilitate intermolecular reactions. For example, the gold-catalyzed reaction of a terminal alkyne with an alkene can lead to the formation of an enyne structure. Furthermore, gold-catalyzed reactions of 3-silyloxy-1,5-enynes can produce 4-acylcyclopentenes through a cascade process. researchgate.net Theoretical studies have provided insights into the mechanisms of Au(I)-catalyzed reactions of enynes with alcohols, aiding in the prediction of reaction outcomes. acs.org

A domino sequence involving a gold(I)-catalyzed 1,3-acyloxy migration followed by a Nazarov cyclization and an aldol addition has been used to synthesize bicyclo[3.3.0]octenones from chiral 1,3-enyne aldehydes. nih.gov

Copper-Mediated Synthesis of Propargylic and Allylic Alcohols

Copper catalysts are widely used in the synthesis of propargylic and allylic alcohols, which are key precursors to this compound. acs.orgnih.gov Copper-mediated reactions are often cost-effective and exhibit excellent functional group tolerance.

A highly efficient method for synthesizing primary propargylic alcohols utilizes copper(I) iodide (CuI) as a catalyst with paraformaldehyde as the formaldehyde (B43269) source. rsc.org This reaction works well with a variety of terminal alkynes under mild conditions.

Copper-catalyzed carbometallation of propargylic alcohols with Grignard reagents is a powerful method for creating highly substituted allylic alcohols. rsc.org This reaction proceeds with high regio- and stereoselectivity. For instance, a CuCl-mediated reaction of 3-aryl-substituted secondary propargylic alcohols with various Grignard reagents introduces the alkyl, aryl, vinyl, or allyl group to the 2-position of the propargylic alcohol. rsc.org

Furthermore, a copper-catalyzed cascade aminoalkynylation-oxidation of propargylic alcohols can stereospecifically produce (Z)-2-amino conjugated enynals/enynones, which can be further transformed into conjugated enynol derivatives. acs.orgnih.gov Copper(II) triflate has also been used to catalyze the coupling of propargylic alcohols and enamides to synthesize β-alkynyl ketones. doi.org

Palladium-Catalyzed Transformations for this compound Synthesis

Palladium catalysis offers a powerful and versatile platform for the synthesis of enyne-alcohols like this compound. These methods often exhibit high levels of chemo- and stereoselectivity, enabling the construction of complex molecular architectures from simple precursors.

A notable strategy involves the palladium-catalyzed three-component reaction to produce (Z)-alkene-containing linear conjugated dienyl homoallylic alcohols. This approach demonstrates good functional-group compatibility and high diastereoselectivity. researchgate.net A key feature is the ability to control the alkene geometry, favoring the formation of (Z)-alkenes, which can be a challenge with other methods. researchgate.net The mechanism involves the generation of a borylated π-allylpalladium species, which then participates in an umpolung allylation of an aldehyde, followed by a C(sp2)–C(sp) cross-coupling reaction. researchgate.net

Another significant advancement is the palladium-catalyzed monoalkoxycarbonylation of 1,3-diynes. nih.gov The development of specialized ligands, such as 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos), has been crucial for achieving high chemoselectivity under mild conditions. nih.gov This method provides a general route to functionalized 1,3-enynes with excellent yields and exclusive formation of the E-stereoisomers. nih.gov

Furthermore, palladium-catalyzed tandem fluorination and cyclization of enynes have been developed, offering an efficient pathway to synthesize fluorinated lactams. nih.gov This transformation proceeds through a proposed cis-fluoropalladation step to form a vinyl-F bond. nih.gov Palladium(II) species have also proven effective in catalyzing the intramolecular addition of hydroxyl groups to acetylenes. iupac.org The regioselectivity of these cyclizations can be influenced by the reaction conditions, leading to either dihydrofuran or dihydropyran derivatives. iupac.org For instance, 5-undecen-1-ol cyclizes in a 6-Exo-Dig manner to yield a dihydropyran. iupac.org

The following table summarizes key palladium-catalyzed reactions relevant to the synthesis of enyne-alcohols and their analogues.

| Catalyst System | Reaction Type | Key Features | Products |

| Pd(0) with borylated reagents | Three-component reaction | High (Z)-alkene stereocontrol, good functional group compatibility. researchgate.net | (Z)-anti-Homoallylic alcohols bearing conjugated enynes. researchgate.net |

| Pd(OAc)₂/Neolephos/(+)-CSA | Monoalkoxycarbonylation of 1,3-diynes | High chemoselectivity, mild conditions, exclusive E-stereoisomer formation. nih.gov | Functionalized 1,3-enynes. nih.gov |

| Pd(II) complexes | Tandem fluorination and cyclization of enynes | Forms vinyl-F bond via cis-fluoropalladation. nih.gov | Fluorinated lactams. nih.gov |

| PdCl₂(PhCN)₂ or PdCl₂ | Intramolecular hydroxylation of alkynols | Regioselectivity dependent on conditions (5-Endo-Dig vs. 6-Exo-Dig). iupac.org | Dihydrofurans, dihydropyrans, and hydroxy ketones. iupac.org |

Rhodium-Catalyzed Reactions in Enyne-Alcohol Construction

Rhodium catalysts have emerged as powerful tools for the construction of enyne-alcohols and related cyclic structures, often proceeding with high levels of stereocontrol. These reactions provide access to a diverse range of carbo- and heterocycles.

A significant application is the rhodium-catalyzed asymmetric tandem cyclization of nitrogen- or oxygen-bridged 5-alkynones with arylboronic acids. acs.org This method, utilizing a rhodium(I) complex with a chiral BINAP ligand, yields chiral heterocyclic tertiary allylic alcohols with excellent enantioselectivities (up to 99% ee). acs.org The reaction is notable for its broad substrate scope and the formation of a tetrasubstituted carbon stereocenter. acs.org

Rhodium-catalyzed ene-cycloisomerization of alkenylidenecyclopropanes offers an atom-economical route to five-membered rings with two new stereogenic centers. sci-hub.se A remarkable feature of this protocol is that the geometry of the alkene in the starting material does not affect the high diastereoselectivity of the reaction. sci-hub.se This versatility simplifies the preparation of the alkene precursors. sci-hub.se

Furthermore, rhodium-catalyzed asymmetric enyne cycloisomerization using terminal alkynes has been developed. nih.gov Preformed rhodium catalysts like [Rh((S)-BINAP)]SbF₆ have shown to be highly effective, furnishing cyclopentane (B165970) derivatives in high yields and enantiomeric excess. nih.gov The proposed mechanism involves the formation of transient rhodium-containing species that facilitate the cyclization. nih.gov Rhodium catalysts are also employed in various cycloaddition reactions, such as (5+2) and (5+1) cycloadditions of 1,4-enynes, to construct polycyclic systems. nih.gov The choice of cationic rhodium catalysts is often crucial for the efficiency of these transformations. nih.gov

| Catalyst System | Reaction Type | Key Features | Products |

| [Rh(COE)₂Cl]₂ / (R)-BINAP | Asymmetric tandem arylation/cyclization | High enantioselectivity (up to 99% ee), broad substrate scope. acs.org | Chiral tertiary allylic alcohols with tetrahydropyrrole skeleton. acs.org |

| Rhodium(I) with phosphine (B1218219) ligands | Ene-cycloisomerization of alkenylidenecyclopropanes | High diastereoselectivity, independent of alkene geometry. sci-hub.se | Five-membered carbo- and heterocycles. sci-hub.se |

| [Rh((S)-BINAP)]SbF₆ | Asymmetric enyne cycloisomerization | High yield and enantioselectivity (>99% ee) for terminal alkynes. nih.gov | Chiral cyclopentane derivatives. nih.gov |

| [Rh(COD)₂]BF₄ | Intramolecular (5+2) cycloaddition | Efficient for inverted ACEs with tethered alkynes. nih.gov | Polycyclic heterocycles. nih.gov |

Ruthenium-Catalyzed Methodologies for Enynols

Ruthenium catalysts provide a versatile and efficient means for synthesizing a variety of enynols and related cyclic compounds. These methodologies often involve metathesis, cyclization, and C-H activation pathways.

A prominent application is the ruthenium-catalyzed ring-closing enyne metathesis (RCEM). nih.gov This reaction is instrumental in the synthesis of substituted styrenes and 3-vinylphenols. nih.gov The strategy involves the RCEM of appropriate precursors followed by dehydration or tautomerization to yield the aromatic products, effectively avoiding the formation of regioisomers. nih.gov The Grubbs first-generation catalyst is frequently used in these transformations, leading to the formation of 1,3-diene intermediates that can be further elaborated. beilstein-journals.org

Ruthenium(II) catalysts are also effective in the chemo- and stereoselective construction of cyclohexanone-fused γ-butenolides from cyclic diazodicarbonyl compounds and β-ketoamides. ibs.re.kr This reaction proceeds through an unusual cyclization involving amide cleavage, initiated by the addition of an enol to an electrophilic carbene center. ibs.re.kr

Furthermore, ruthenium catalysts can facilitate the dimerization of propargyl alcohols. For instance, [Cp*RuCl(diene)] catalyzes the dimerization of 1,1-diphenylprop-2-yn-1-ol to an alkylidenebenzocyclobutenyl alcohol. mdpi.com Ruthenium-catalyzed C-H activation has also been leveraged for the synthesis of indole (B1671886) derivatives and for the oxidative coupling of allylsilanes with olefins to produce stereodefined 1,3-dienes. nih.govmdpi.com

| Catalyst System | Reaction Type | Key Features | Products |

| Grubbs first-generation catalyst | Ring-closing enyne metathesis (RCEM) | Access to cyclic dienes, avoids regioisomer formation in subsequent steps. nih.govbeilstein-journals.org | Substituted styrenes, 3-vinylphenols, pyrrolidine (B122466) derivatives. nih.govbeilstein-journals.org |

| Ruthenium(II) complexes | Cyclization of diazodicarbonyls with β-ketoamides | Chemo- and stereoselective, involves amide cleavage. ibs.re.kr | Cyclohexanone-fused γ-butenolides. ibs.re.kr |

| [Cp*RuCl(diene)] | Dimerization of propargyl alcohols | Quantitative conversion at room temperature. mdpi.com | Alkylidenebenzocyclobutenyl alcohols. mdpi.com |

| Ruthenium(II) complexes | Oxidative coupling of allylsilanes and olefins | C(allyl)-H activation, excellent regio- and diastereoselectivity. nih.gov | Stereodefined 1,3-dienes. nih.gov |

Other Metal-Catalyzed Strategies for Long-Chain Alcohols

Besides palladium, rhodium, and ruthenium, other transition metals such as gold and copper play a significant role in the synthesis of long-chain alcohols, including enynol structures. These metals often exhibit unique catalytic activities and selectivities.

Gold catalysts, particularly Au(I) complexes, are highly effective in promoting the cyclization of enynols. beilstein-journals.org For example, the gold-catalyzed cyclization of (Z)-enynols can lead to the regioselective formation of substituted furans or stereodefined (Z)-5-ylidene-2,5-dihydrofurans, depending on the substitution pattern of the starting material. beilstein-journals.org Gold catalysts can also facilitate tandem Friedel-Crafts/hydroarylation sequences between (Z)-enynols and indoles to construct complex dihydrocyclohepta[b]indole skeletons. researchgate.net

Copper-catalyzed functionalization of enyne derivatives has emerged as a powerful synthetic approach. rsc.org These transformations can proceed via either an "ene-pathway," where the initial functionalization occurs at the olefin, or a "yne-pathway," where the alkyne reacts first. This allows for the synthesis of diverse products, including homopropargylic alcohols and dienes. rsc.org Copper-catalyzed asymmetric additions of 1,4-enynes to ketones, for instance, yield functionalized 1,3-enyne products with complete Z-selectivity and high enantioselectivity. rsc.org

Iron-catalyzed reactions also offer valuable strategies. An eco-friendly aerobic oxidation of allylic alcohols using a Fe(NO₃)₃·9H₂O/TEMPO/NaCl system provides a mild and convenient route to α,β-unsaturated enals or enones while retaining the double-bond configuration. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Products |

| Au(I) complexes | Cyclization of (Z)-enynols | Regioselective, mild conditions. beilstein-journals.org | Substituted furans, (Z)-5-ylidene-2,5-dihydrofurans. beilstein-journals.org |

| Au/Ag catalysts | Tandem Friedel-Crafts/hydroarylation | Domino reaction for indole-fused carbocycles. researchgate.net | Dihydrocyclohepta[b]indole skeletons. researchgate.net |

| Copper complexes | Functionalization of enynes | Regiodivergent (ene vs. yne pathway), enantioselective. rsc.org | Homopropargylic alcohols, functionalized 1,3-enynes. rsc.org |

| Fe(NO₃)₃·9H₂O/TEMPO | Aerobic oxidation of allylic alcohols | Eco-friendly, mild conditions, retains double-bond configuration. organic-chemistry.org | α,β-Unsaturated enals or enones. organic-chemistry.org |

Chemoselective Transformations in the Synthesis of this compound

The synthesis of complex molecules like this compound, which contains multiple reactive sites (an alkyne, an alkene, and a hydroxyl group), hinges on the ability to perform chemoselective transformations. This involves selectively modifying one functional group in the presence of others.

Selective Functionalization of Enyne-Alcohol Substrates

The selective functionalization of enyne-alcohol substrates is a critical aspect of their synthetic utility, allowing for the stepwise construction of molecular complexity. The distinct reactivity of the alkene, alkyne, and alcohol moieties can be exploited using a variety of catalytic systems.

Ruthenium-catalyzed enyne metathesis is a powerful tool for creating new diene systems. For example, a ring-closing metathesis can be performed on an enyne precursor to form a cyclic 1,3-diene, which can then undergo further transformations like hydroboration-oxidation to introduce a new alcohol group. beilstein-journals.org This demonstrates the selective reaction of the enyne portion while leaving other parts of the molecule intact for subsequent steps. beilstein-journals.org

Copper catalysis has been instrumental in the functionalization of 1,3-enynes. These reactions can be directed to either the alkene or the alkyne, leading to different product families. rsc.org This chemoselectivity allows for the synthesis of either homopropargylic/allenic products or diene products from the same enyne starting material. rsc.org Dual photoredox and chromium catalysis enables a three-component asymmetric radical 1,4-functionalization of 1,3-enynes, providing access to chiral α-allenols. nih.gov This method showcases the selective addition across the enyne system.

Gold-catalyzed reactions also offer high selectivity. For instance, (Z)-enynols can undergo gold-catalyzed cyclization to regioselectively form substituted furans. beilstein-journals.org This transformation selectively involves the alcohol and the alkyne moieties.

| Catalyst/Reagent | Transformation | Selectivity | Resulting Structure |

| Ruthenium (Grubbs catalyst) | Enyne metathesis | Reacts with alkene and alkyne | 1,3-Diene beilstein-journals.org |

| Copper complexes | Boro- and hydrofunctionalization | Can be directed to either alkene or alkyne | Homopropargylic alcohols or dienes rsc.org |

| Dual Photoredox/Chromium | Radical 1,4-functionalization | Addition across the 1,4-positions of the enyne | Chiral α-allenols nih.gov |

| Gold(I) complexes | Cyclization of (Z)-enynols | Reaction between the alcohol and alkyne | Substituted furans beilstein-journals.org |

| Lewis Acid | Reductive hydroalkoxylation | endo-dig cyclization | Cyclic ethers with aliphatic side chains rsc.org |

Regioselectivity in Enynol Bond Formations

Regioselectivity, the control over which position on a molecule reacts, is paramount in the synthesis of specific isomers of enynols and their derivatives. The ability to direct bond formation to a particular atom within the enyne framework is crucial for obtaining the desired product.

Palladium-catalyzed reactions often exhibit high regioselectivity. In the cyclization of enynols, π–π stacking interactions between the substrate and ligands can regulate the regioselectivity of the reaction, directing the formation of specific cyclic products. rsc.org Theoretical studies have shown that these non-covalent interactions can be decisive in the reaction pathway. rsc.org Similarly, in the palladium-catalyzed three-component synthesis of homoallylic alcohols, the regioselectivity of the C-C bond formation is precisely controlled by the catalyst system. researchgate.net

Rhodium catalysis also provides excellent regiocontrol. In the asymmetric tandem cyclization of 5-alkynones, the addition of the aryl group and the subsequent cyclization occur with high regioselectivity to form five-membered heterocyclic allylic alcohols. acs.org

Gold-catalyzed reactions of (Z)-enynols with nucleophiles like indoles can proceed with different regioselectivity depending on the substitution pattern of the enyne. While enynols with internal alkynes may lead to a 7-endo-dig ring closure, those with terminal alkynes can favor a 6-exo-dig cyclization to form carbazole (B46965) derivatives. researchgate.net

The formation of enolates from unsymmetrical ketones is a classic example where regioselectivity is critical. The use of kinetic (strong, hindered base at low temperature) versus thermodynamic (weaker base, higher temperature) conditions can selectively generate either the less substituted or more substituted enolate, respectively, leading to different final products upon reaction with an electrophile. pharmacy180.com

| Catalyst/Condition | Reaction | Regioselectivity Control | Outcome |

| Palladium with specific ligands | Cyclization of enynols | π–π stacking interactions | Controlled formation of specific cyclic isomers rsc.org |

| Rhodium with chiral ligands | Tandem arylation/cyclization | Catalyst control over addition and cyclization | Specific five-membered heterocyclic products acs.org |

| Gold catalysts | Cyclization of (Z)-enynols | Substrate control (terminal vs. internal alkyne) | Divergent pathways to different ring systems researchgate.net |

| Kinetic vs. Thermodynamic conditions | Enolate formation from ketones | Base and temperature control | Formation of less vs. more substituted enolate pharmacy180.com |

| Palladium(II) complexes | Intramolecular hydroxylation of alkynols | Reaction conditions (aqueous vs. anhydrous) | 5-Exo-Dig vs. 6-Endo-Dig cyclization iupac.org |

Elongation and Functionalization of Long-Chain Alcohols with Enyne Moieties

The synthesis of complex molecules such as this compound often involves the strategic elongation and functionalization of simpler, long-chain alcohol precursors. This approach allows for the introduction of the critical enyne (a molecule containing a double and a triple carbon-carbon bond) functionality onto an aliphatic chain. Various synthetic methodologies can be employed to achieve this transformation, each offering distinct advantages in terms of stereocontrol and efficiency. These methods are crucial for creating advanced intermediates for natural product synthesis. researchgate.net

A key strategy involves the coupling of a terminal alkyne with an appropriate electrophile, a reaction that forms the backbone of the desired enyne structure. For instance, the synthesis of analogues of annonaceous acetogenins (B1209576) has been achieved by reacting long-chain terminal alkynyl alcohols, such as undec-10-yn-1-ol, with functionalized aldehydes. scielo.brscielo.br This highlights a common tactic where a long-chain alcohol, which already contains a triple bond at one end, is further elaborated.

In a related approach, the synthesis of dodecyl-5-ene-1-yne-3-ol, a close analogue of this compound, has been accomplished as a key intermediate for the synthesis of solandelactones A and B. researchgate.net This enantioselective synthesis commenced from (S)-malic acid, demonstrating a method to install chirality early in the synthetic sequence. researchgate.net

Another versatile method for the formation of enynes is the nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. rsc.org This reaction is noted for its high regio- and E/Z-selectivity, particularly with aryl-substituted allylic alcohols, and it accommodates a wide range of substrates and functional groups. rsc.org While not directly applied to this compound in the literature found, this methodology represents a powerful tool for the elongation of allylic alcohols to form the enyne core.

Furthermore, the synthesis of 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol showcases a standard procedure where a lithiated alkyne (generated from 1-ethynylcyclohexene (B1205888) and n-butyllithium) reacts with an aldehyde (3-phenylpropionaldehyde) to form the corresponding propargylic alcohol. orgsyn.org This fundamental reaction can be adapted for the synthesis of this compound by selecting the appropriate starting alkyne and aldehyde.

The following tables summarize reaction data for the synthesis of compounds analogous to this compound, illustrating the practical application of these synthetic strategies.

Table 1: Synthesis of an Annonaceous Acetogenin Analogue Intermediate scielo.brscielo.br

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 5-iodofuran-2-carbaldehyde, undec-10-yn-1-ol | CuI, PdCl₂(PPh₃)₂, EDMA, 12 h, room temperature | 5-(11-Hydroxy-undec-1-ynyl)-furan-2-carbaldehyde | 69% |

| 2 | 5-(11-Hydroxy-undec-1-ynyl)-furan-2-carbaldehyde | Dodecylmagnesium bromide, THF, 10 h | 1-[5-(11-Hydroxy-undec-1-ynyl)-furan-2-yl]tridecan-1-ol | - |

Interactive Data Table 1: Synthesis of an Annonaceous Acetogenin Analogue Intermediate

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-iodofuran-2-carbaldehyde, undec-10-yn-1-ol | CuI, PdCl₂(PPh₃)₂, EDMA, 12 h, room temperature | 5-(11-Hydroxy-undec-1-ynyl)-furan-2-carbaldehyde | 69% |

| 2 | 5-(11-Hydroxy-undec-1-ynyl)-furan-2-carbaldehyde | Dodecylmagnesium bromide, THF, 10 h | 1-[5-(11-Hydroxy-undec-1-ynyl)-furan-2-yl]tridecan-1-ol | - |

Table 2: Synthesis of 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol orgsyn.org

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 1-ethynylcyclohexene, 3-phenylpropionaldehyde | 1. n-butyllithium, THF, -78 °C, 30 min2. Addition of aldehyde | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | Not specified |

Interactive Data Table 2: Synthesis of 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 1-ethynylcyclohexene, 3-phenylpropionaldehyde | 1. n-butyllithium, THF, -78 °C, 30 min 2. Addition of aldehyde | 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | Not specified |

These examples demonstrate the versatility of acetylide addition to aldehydes as a robust method for constructing complex enyne alcohols from simpler, often commercially available starting materials. The choice of specific reactants and conditions allows for the targeted synthesis of a wide array of analogues, providing a powerful platform for chemical exploration and the development of novel compounds.

Elucidation of Reaction Mechanisms Involving Undec 5 En 1 Yn 3 Ol Systems

Mechanistic Pathways of Rearrangement Reactions in Enyne-Ol Chemistry

Rearrangement reactions are a key class of transformations in organic synthesis, often allowing for the construction of complex molecular architectures from simpler precursors. In the context of undec-5-en-1-yn-3-ol, several types of rearrangements can be anticipated based on its enyne and unsaturated alcohol motifs.

Skeletal rearrangements of 1,n-enynes, such as the system present in this compound, are often catalyzed by transition metals, particularly gold(I) and platinum(II) complexes. beilstein-journals.orgacs.org These reactions are synthetically valuable as they can generate significant molecular complexity under mild conditions. beilstein-journals.org The general mechanism for gold(I)-catalyzed cycloisomerization involves the activation of the alkyne by the metal, forming an η²-alkyne-gold complex. This complex is then susceptible to nucleophilic attack by the tethered alkene. beilstein-journals.org

This process typically leads to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. beilstein-journals.org The fate of these intermediates is highly dependent on the substitution pattern of the enyne. beilstein-journals.org They can undergo skeletal rearrangements to yield diene products through processes described as single-cleavage or double-cleavage rearrangements. acs.org For instance, a 1,6-enyne can rearrange to form different diene products depending on the specific bonds that are cleaved and formed in the carbene intermediate. beilstein-journals.org While this compound is a 1,5-enyne system, similar principles of metal-catalyzed activation and rearrangement apply. Gold- and platinum-catalyzed cyclizations of 1,5-enynes are known to produce bicyclo[3.1.0]hexane structures. researchgate.net

The presence of the hydroxyl group in this compound can influence the course of these rearrangements. For example, gold- and platinum-catalyzed cycloisomerizations of cis-4,6-dien-1-yn-3-ols have been shown to proceed via a 6-exo-dig pathway to form allyl cations, which then undergo a pinacol-type rearrangement. nih.gov Palladium-mediated skeletal rearrangements of enyne carbinols have also been reported, which are believed to proceed through a cyclopropanol (B106826) intermediate followed by a novel skeletal reorganization. acs.orgacs.org

| Enyne Type | Catalyst | Key Intermediate | Primary Product Type | Reference |

|---|---|---|---|---|

| 1,6-Enyne | [Au(PPh₃)Cl]/AgBF₄ | Cyclopropyl gold(I) carbene | Single- or double-cleavage dienes | beilstein-journals.org |

| 1,5-Enyne | NaAuCl₄·2H₂O | Not specified | Bicyclo[3.1.0]hexanes | researchgate.net |

| cis-4,6-Dien-1-yn-3-ol | AuCl₃ or PtCl₂ | Allyl cation | Cyclopentenyl aldehydes (via pinacol (B44631) rearrangement) | nih.gov |

| Enyne carbinol | Palladium catalyst | Cyclopropanol | Substituted enals/enones | acs.orgacs.org |

The "alkyne zipper" reaction is a powerful synthetic tool that involves the isomerization of an internal alkyne to a terminal position. researchgate.netacs.org This contra-thermodynamic process is typically catalyzed by strong bases, such as potassium 1,3-diaminopropanide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. researchgate.netresearchgate.net The reaction proceeds for straight-chain alkynes and acetylenic alcohols. researchgate.net For a molecule like this compound, this reaction could potentially be used to move the triple bond from the 1-position to the terminal carbon of the undecyl chain.

The mechanism of the alkyne zipper reaction is understood to proceed through a series of deprotonation and protonation steps, effectively "walking" the triple bond along the carbon chain. researchgate.netacs.org The process involves the formation of a series of allene (B1206475) intermediates. researchgate.net For an internal alkyne, a strong base deprotonates a methylene (B1212753) group adjacent to the triple bond. researchgate.net This is followed by a sequence of proton transfers that can be either intramolecular or intermolecular, depending on the solvent system. researchgate.net The reaction cascade continues until the triple bond reaches the terminal position, where it forms a stable acetylide anion, effectively trapping the terminal alkyne and driving the reaction to completion upon acidic workup. researchgate.netacs.org The presence of a hydroxyl group elsewhere in the molecule is generally tolerated, as demonstrated by the successful zipper reaction on various acetylenic alcohols. researchgate.netresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Isomerization of an internal alkyne to a terminal alkyne. | acs.orgresearchgate.net |

| Driving Force | Formation of a thermodynamically stable terminal acetylide anion. | acs.org |

| Catalyst/Reagent | Strong bases, classically potassium 1,3-diaminopropanide (KAPA). | researchgate.net |

| Mechanism | Stepwise deprotonation/protonation via allene intermediates. | researchgate.net |

| Substrate Scope | Includes straight-chain alkynes and acetylenic alcohols. | researchgate.net |

Unsaturated alcohols, such as this compound, are prone to cationic rearrangements, particularly under acidic conditions. The protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of a carbocation. researchgate.net This carbocation can then undergo various rearrangements to form more stable species. researchgate.netresearchgate.net

A classic example of such a rearrangement in a related system is the Meyer-Schuster rearrangement, where secondary and tertiary propargyl alcohols rearrange to α,β-unsaturated ketones or aldehydes in the presence of acid. nih.gov Although this compound is not a propargylic alcohol, the principle of acid-catalyzed rearrangement of an unsaturated alcohol is relevant.

Another significant reaction class is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone. escholarship.orgbeilstein-journals.org In the context of an unsaturated alcohol like this compound, an intramolecular Prins-type cyclization could occur if a carbonyl group were present or formed in situ. The general mechanism involves the formation of an oxocarbenium ion, which is then attacked by the alkene in an intramolecular fashion to form a cyclic carbocation. rsc.org This intermediate can then be trapped by a nucleophile. rsc.org The stereochemical outcome of Prins cyclizations can often be predicted, proceeding through a chair-like transition state. escholarship.org

Furthermore, the carbocation formed from the dehydration of the alcohol in this compound could be stabilized by the adjacent double bond, forming a delocalized allylic cation. This cation could then be attacked by a nucleophile at different positions, leading to a mixture of products. Hydride or alkyl shifts can also occur if they lead to a more stable carbocation. researchgate.net

Alkyne Isomerization Mechanisms (e.g., Alkyne Zipper Reaction)

Computational Investigations of this compound Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, offering insights into transition states, intermediates, and reaction energetics that are often difficult to obtain experimentally.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of metal-catalyzed reactions of enynes. researchgate.net DFT calculations have been instrumental in understanding the cycloisomerization of enynes, supporting the involvement of highly delocalized intermediates that are often described as metal-stabilized carbocations or cyclopropyl metal carbenes. researchgate.net For gold- and platinum-catalyzed reactions, DFT studies have helped to rationalize the observed product distributions by comparing the activation energies of different possible pathways, such as 5-exo-dig versus 6-endo-dig cyclizations. researchgate.net

In the context of enyne-alcohols, DFT calculations can model the influence of the hydroxyl group on the reaction pathway. For example, DFT studies on the Ru(II)-catalyzed hydrogenative cyclization of enynes bearing an ether substituent have elucidated the origins of cyclization selectivity, showing how electronic effects of the heteroatom can direct the reaction towards either carbocycle or heterocycle formation. researchgate.net Similar computational approaches could be applied to this compound to predict its reactivity in the presence of various catalysts. DFT can also be used to study the mechanism of rearrangements like the Meyer-Schuster rearrangement, providing detailed information about the transition state structures and energy barriers. nih.gov

| Reaction Type | Computational Insight Provided by DFT | Reference |

|---|---|---|

| Metal-catalyzed enyne cycloisomerization | Characterization of delocalized intermediates; comparison of activation energies for competing pathways (e.g., 5-exo vs. 6-endo). | researchgate.net |

| Ru(II)-catalyzed hydrogenative cyclization | Elucidation of the origin of selectivity (carbocycle vs. heterocycle) based on substituent electronic effects. | researchgate.net |

| Nazarov-type cyclization of pentadienyl cations | Support for the proposed mechanism and insight into the final stages of the process. | researchgate.net |

| Thermal rearrangement of enyne-carbodiimides | Demonstrated preference for a concerted C²–C⁶ cyclization pathway over a diradical mechanism. | beilstein-journals.org |

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for studying the cyclization reactions of polyunsaturated systems, such as enediynes and enyne-allenes. researchgate.net These studies have been particularly successful in describing open-shell biradical intermediates that can form during thermal cyclizations. researchgate.net

For example, the Bergman cyclization of enediynes to form a p-benzyne biradical has been extensively studied computationally. researchgate.net These theoretical investigations have provided insights into the effects of substituents and ring strain on the activation barriers for cyclization. researchgate.net Similarly, the Myers-Saito and Schmittel cyclizations of enyne-allenes have been computationally modeled to understand the competition between different reaction pathways. beilstein-journals.orgacs.org

Modeling Stereoselectivity and Transition States in Enynol Transformations

Computational chemistry has emerged as a powerful tool for investigating the intricacies of reaction mechanisms that are often difficult to probe experimentally. In the context of transformations involving enynols like this compound, modeling is particularly valuable for understanding and predicting stereoselectivity. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu

Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to model the transition states of reactions. The transition state is a high-energy, transient configuration of atoms that must be surpassed for reactants to convert into products. The relative energies of the different possible transition states, each leading to a different stereoisomer, determine the stereochemical outcome of the reaction. The Curtin-Hammett principle states that the product ratio is determined by the difference in the free energies of these transition states, not by the populations of the ground-state conformers. msu.edu

For enynol cyclization reactions, computational models can map out the potential energy surface for various pathways. For instance, in metal-catalyzed cyclizations, the geometry of the metal-enynol complex in the transition state is critical. The coordination of the metal to the alkyne and alkene moieties, along with the orientation of the substituents, dictates whether the reaction proceeds through a syn or anti addition, leading to different diastereomers. Factors such as steric hindrance and electronic interactions within the transition state assembly are meticulously analyzed. In some cases, a stepwise migration through a cyclic radical intermediate can be ruled out in favor of a concerted pathway based on computational evidence. acs.org

The table below illustrates hypothetical transition state energies for a cyclization reaction of an enynol, demonstrating how these energies correlate with the observed product distribution.

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-A (exo) | 0.0 | exo |

| TS-B (endo) | +2.5 | |

| TS-C (exo) | +1.2 | exo |

| TS-D (endo) | +3.8 |

This table is a representative example and not based on specific experimental data for this compound.

Furthermore, modeling can elucidate the role of chiral catalysts in asymmetric transformations. By calculating the energies of the diastereomeric transition states formed between the substrate and the chiral catalyst, the origin of enantioselectivity can be understood. This understanding is instrumental in the rational design of new and more effective catalysts for stereoselective synthesis. ualberta.ca

Kinetic and Spectroscopic Mechanistic Probes for this compound Reactions

While computational modeling provides invaluable theoretical insights, experimental techniques are essential for validating proposed mechanisms and providing tangible data on reaction dynamics. Kinetic and spectroscopic methods are the cornerstones of these experimental investigations.

Kinetic Analysis:

Reaction progress kinetic analysis (RPKA) is a powerful method for elucidating reaction mechanisms under synthetically relevant conditions. wikipedia.org By monitoring the concentrations of reactants, intermediates, and products over time, a detailed rate law can be established. wikipedia.orgnumberanalytics.com This rate law provides information about the molecularity of the rate-determining step and the dependence of the reaction rate on the concentration of each species. numberanalytics.com

For example, in a palladium-catalyzed cyclization of an enynol, kinetic studies can help determine if the reaction is zero-order, first-order, or second-order with respect to the catalyst, substrate, or other reagents. researchgate.net Such data can distinguish between different proposed catalytic cycles. A series of "same-excess" experiments can reveal phenomena like catalyst activation, deactivation, or product inhibition. wikipedia.org

The following table presents hypothetical kinetic data for a reaction involving an enynol, illustrating how the initial rate changes with reactant concentrations.

| Experiment | [Enynol] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.005 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.010 | 2.4 x 10⁻⁵ |

This table is a representative example and not based on specific experimental data for this compound.

From this data, one could infer that the reaction is first-order in both the enynol and the catalyst.

Spectroscopic Probes:

Spectroscopic techniques allow for the direct or indirect observation of species involved in a reaction, including transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. orgsyn.org It can be used to identify and quantify reactants, products, and sometimes even short-lived intermediates, providing a direct window into the reaction mechanism. orgsyn.org For instance, the appearance and disappearance of specific signals can corroborate the formation of a proposed intermediate. researchgate.net

Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for tracking changes in functional groups during a reaction. acs.org For example, in a cyclization of this compound, the disappearance of the alkyne (C≡C) and alkene (C=C) stretching frequencies and the appearance of new bands corresponding to the cyclic product can be monitored.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, especially charged species like catalytic complexes. acs.org By sampling the reaction mixture at different time points, it is possible to identify key intermediates in a catalytic cycle.

Through the synergistic application of computational modeling and experimental probes like kinetics and spectroscopy, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed. This knowledge is paramount for controlling reaction outcomes and developing novel synthetic methodologies.

Advanced Spectroscopic Characterization and Analytical Methodologies for Undec 5 En 1 Yn 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Undec-5-EN-1-YN-3-OL Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules. researchgate.net For a compound like this compound, which contains multiple unsaturated centers and a chiral alcohol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

High-Resolution 1H and 13C NMR for Polyunsaturated Alcohol Structural Elucidation

High-resolution 1H and 13C NMR spectroscopy are fundamental for the structural analysis of polyunsaturated alcohols like this compound. nih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. nih.gov Key expected signals for this compound would include:

Olefinic Protons: Resonances for the protons on the carbon-carbon double bond (C5=C6) are expected in the downfield region, typically between 5.0 and 6.5 ppm. nih.gov The coupling constants between these protons can help determine the stereochemistry (cis or trans) of the double bond.

Alkynyl Proton: The proton attached to the terminal alkyne (C1≡C2) typically appears as a sharp singlet around 2.0-3.0 ppm.

Carbinol Proton: The proton on the carbon bearing the hydroxyl group (C3-H) would resonate in the range of 4.0-5.0 ppm, and its signal may be split by adjacent protons.

Allylic and Propargylic Protons: Protons on the carbons adjacent to the double bond (C4 and C7) and the triple bond (C2) will show characteristic shifts.

Alkyl Protons: The remaining methylene (B1212753) and methyl protons of the undecyl chain will appear in the upfield region, typically between 0.8 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state. researchgate.net For this compound, characteristic chemical shifts would be observed for:

Alkynyl Carbons (C1 and C2): These carbons typically resonate in the range of 65-90 ppm.

Carbinol Carbon (C3): The carbon attached to the hydroxyl group will appear in the 50-80 ppm region.

Olefinic Carbons (C5 and C6): These sp² hybridized carbons are found further downfield, usually between 110 and 140 ppm.

Alkyl Carbons: The sp³ hybridized carbons of the undecyl chain will have signals in the upfield region of the spectrum.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | ~2.5 | C1: ~83 |

| - | - | C2: ~81 |

| H3 | ~4.5 | C3: ~63 |

| H4 | ~2.3 | C4: ~40 |

| H5 | ~5.6 | C5: ~125 |

| H6 | ~5.8 | C6: ~135 |

| H7 | ~2.1 | C7: ~32 |

| H8 | ~1.4 | C8: ~29 |

| H9 | ~1.3 | C9: ~29 |

| H10 | ~1.3 | C10: ~22 |

| H11 | ~0.9 | C11: ~14 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Enynol Systems

For complex molecules like this compound, 1D NMR spectra can have overlapping signals. 2D NMR techniques are crucial for resolving these ambiguities and establishing definitive structural connectivity. pharmacognosy.ussdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between H5 and H6 across the double bond, and between H3 and the protons on C4. This helps to trace the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu For this compound, HMBC would be invaluable for connecting the different functional group fragments. For example, it could show correlations from the olefinic protons (H5, H6) to the carbinol carbon (C3) and the allylic carbon (C7), confirming the placement of the double bond relative to the alcohol.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. doi.org

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

LC-MS and LC-MS/MS for Detection and Identification of Enyne Alcohols

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful methods for the detection and identification of enyne alcohols in complex mixtures. ki.sechromatographyonline.commdpi.comnih.gov LC separates the components of a mixture, which are then introduced into the mass spectrometer for analysis.

For this compound, a reversed-phase LC method would likely be employed for separation. In the mass spectrometer, electrospray ionization (ESI) is a common soft ionization technique that can generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.

LC-MS/MS provides an additional layer of specificity and structural information. chromatographyonline.com In this technique, the molecular ion of interest is selected and then fragmented by collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed, creating a specific fragmentation pattern that can be used as a "fingerprint" for the compound.

Fragmentation Pathways and Structural Confirmation

The fragmentation of the molecular ion of this compound in the mass spectrometer provides valuable structural information. wikipedia.orglibretexts.org The fragmentation process is governed by the relative stability of the resulting carbocations and neutral losses.

Key fragmentation pathways for this compound would likely involve:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion.

Cleavage Alpha to the Hydroxyl Group: The bond between C3 and C4 can break, leading to fragment ions corresponding to the loss of the alkyl chain or the propynyl (B12738560) group.

Cleavage at the Allylic Position: The C4-C5 bond is susceptible to cleavage due to the stability of the resulting allylic carbocation.

McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the double bond can occur.

A hypothetical fragmentation table for this compound is shown below.

| m/z of Fragment Ion | Possible Identity of Lost Neutral Fragment | Proposed Fragmentation Pathway |

| M - 18 | H₂O | Dehydration |

| M - 29 | C₂H₅ | Cleavage of the alkyl chain |

| M - 41 | C₃H₅ | Cleavage involving the double bond |

| M - 53 | C₄H₅ | Cleavage involving the enyne system |

By carefully analyzing these fragmentation patterns, the structure of this compound can be confirmed. beilstein-journals.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. issp.ac.ruwikipedia.org It is particularly useful for identifying the functional groups present in a molecule. specac.comlibretexts.orgpressbooks.publibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu For this compound, characteristic IR absorption bands would include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. pressbooks.pub

C≡C-H Stretch: A sharp, medium-intensity band around 3300 cm⁻¹ indicates the terminal alkyne C-H bond.

C≡C Stretch: A weak absorption around 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

C=C Stretch: A medium-intensity band in the range of 1640-1680 cm⁻¹ is due to the carbon-carbon double bond. pressbooks.pub

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region corresponds to the carbon-oxygen single bond of the alcohol.

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the alkyl chain, while those just above 3000 cm⁻¹ are from the sp² C-H bonds of the alkene.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. scifiniti.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetrical, non-polar bonds often show strong Raman signals. For this compound, the C≡C and C=C stretching vibrations would be expected to give strong signals in the Raman spectrum.

A table summarizing the expected vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3200-3600 (strong, broad) | Weak |

| C≡C-H | Stretch | ~3300 (sharp, medium) | Strong |

| C-H (sp³, sp²) | Stretch | 2850-3100 (medium to strong) | Medium |

| C≡C | Stretch | 2100-2260 (weak) | Strong |

| C=C | Stretch | 1640-1680 (medium) | Strong |

| C-O | Stretch | 1000-1250 (strong) | Weak |

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, confirming the presence of the alcohol, alkyne, and alkene moieties.

Synthetic Applications and Derivatization of Undec 5 En 1 Yn 3 Ol As an Advanced Building Block

Undec-5-EN-1-YN-3-OL in the Construction of Diverse Organic Scaffolds

The distinct functionalities within this compound, a terminal alkyne and a secondary alcohol adjacent to a double bond, provide multiple handles for synthetic transformations. This allows for the construction of a wide array of organic scaffolds, which are the core structures of more complex molecules. scbt.comsigmaaldrich.com

Researchers utilize such building blocks to create a variety of molecular architectures, ranging from simple organic molecules to complex polymers. scbt.com The presence of both alkyne and alcohol groups allows for participation in a variety of reactions. For instance, terminal alkynes are key components in transition metal-catalyzed cross-coupling reactions like the Sonogashira and Glaser couplings, enabling the formation of new carbon-carbon bonds under mild conditions. atamanchemicals.com The alcohol group can be used in esterification, oxidation, or substitution reactions. ontosight.ai

The strategic combination of these reactive sites allows for the sequential or domino-style construction of complex cyclic and acyclic systems. For example, the alkyne can be involved in cycloaddition reactions, while the alkene can participate in metathesis or dihydroxylation reactions. acs.org This versatility makes this compound and similar alkynols valuable starting materials for creating diverse molecular frameworks. researchgate.net

A notable application of related structures is in the synthesis of nitrogen-containing spirocyclic scaffolds through an aminoallylation/ring-closing metathesis (RCM) sequence. uni-tuebingen.de Furthermore, related yn-ol structures can be utilized in the synthesis of complex polycyclic systems, including bicyclic aza-cycles, through transition metal-catalyzed polycyclization reactions. bham.ac.uk

Derivatization Strategies for Enhancing Molecular Complexity from this compound

Derivatization of this compound is a key strategy for increasing molecular complexity, a concept that is crucial in fields like drug discovery and materials science. rsc.org The reactivity of the alkyne and alcohol functional groups allows for a multitude of transformations.

The terminal alkyne can be elaborated through various reactions. For example, it can undergo Sonogashira coupling with aryl or vinyl halides to introduce aromatic or extended conjugated systems. The alkyne can also be hydrated to form a ketone or participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. mdpi.com

The secondary alcohol offers another point for diversification. It can be oxidized to a ketone, which can then undergo further reactions, such as Grignard additions or Wittig reactions. The alcohol can also be converted into a leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution. Furthermore, the hydroxyl group can direct certain reactions, such as epoxidations of the adjacent double bond.

A powerful strategy for enhancing molecular complexity is through cascade reactions, where a single synthetic operation generates multiple new bonds and stereocenters. For instance, an initial reaction at the alkyne could trigger a subsequent cyclization involving the alkene, leading to the rapid construction of a complex polycyclic scaffold. Such strategies are highly efficient and are often employed in the synthesis of natural products.

An example of derivatization can be seen in the synthesis of analogues of annonaceous acetogenins (B1209576), where a related alkyne, undec-10-yn-1-ol, is reacted via a Sonogashira reaction and then further transformed through Grignard reactions and regioselective hydration of the triple bond. scielo.br

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Product |

| Alkyne | Sonogashira Coupling | Aryl-substituted enyne |

| Alkyne | Click Chemistry (CuAAC) | Triazole-containing molecule |

| Alkyne | Hydration | Enone |

| Alcohol | Oxidation | Enynone |

| Alcohol | Esterification | Ester derivative |

| Alkene | Epoxidation | Epoxy-alkynol |

| Alkene | Dihydroxylation | Triol |

| Alkene | Metathesis | New alkene-containing scaffold |

Role in Natural Product Synthesis and Analogues

This compound and its derivatives are important intermediates in the synthesis of various natural products and their analogues, particularly those containing long carbon chains with specific stereochemistry and functional group arrangements. researchgate.net Terpenes, a large and diverse class of natural products, are often synthesized from linear precursors with multiple functional groups, making building blocks like this compound highly valuable. uni-hannover.de

One significant application is in the synthesis of marine natural products. For example, a related chiral intermediate, (3S,5Z)-undec-1-yn-5-en-3-ol, is a key component in the synthesis of solandelactones, which are oxylipins isolated from a hydroid. researchgate.net The synthesis of these complex molecules often relies on the stereocontrolled construction of specific fragments, and the en-yn-ol motif is a common feature.

Furthermore, derivatives of this compound have been utilized in the synthesis of eicosanoids, which are signaling molecules derived from fatty acids. The enantioselective synthesis of (1E,3S)-1-iodoundec-1-en-5-yn-3-ol serves as a key synthon for this class of compounds. acs.org The synthesis of analogues of natural products, such as annonaceous acetogenins, which exhibit cytotoxic properties, has also been explored using similar building blocks. scielo.br

The synthesis of (-)-zampanolide, a microtubule-stabilizing marine natural product with potential as a cancer drug, involves complex fragments that could be derived from precursors like this compound. wgtn.ac.nz The development of synthetic routes to such natural products and their analogues is crucial for studying their biological activity and developing new therapeutic agents.

Development of New Building Blocks from this compound for Medicinal and Materials Chemistry Research

The unique structure of this compound makes it an excellent starting point for the creation of novel building blocks for both medicinal chemistry and materials science. scbt.com In medicinal chemistry, the focus is often on creating libraries of diverse and complex molecules for screening against biological targets. The derivatization strategies discussed previously can be used to generate a wide range of compounds from this single precursor.

For example, the incorporation of heterocyclic motifs, which are prevalent in many pharmaceuticals, can be achieved through reactions involving the alkyne and alcohol functionalities. bham.ac.ukresearchgate.net The synthesis of spiro-dihydropyridine oxindoles and other nitrogen-containing heterocycles are examples of how such building blocks can be elaborated into medicinally relevant scaffolds. acs.org

In materials science, building blocks containing alkynes are particularly useful for the synthesis of polymers and functional materials. The alkyne group can be polymerized or used in cross-linking reactions to create new materials with specific electronic or optical properties. For instance, halogenated diimides derived from complex building blocks are attractive for organic materials chemistry. acs.org The ability to introduce various functional groups onto the this compound framework allows for the fine-tuning of the properties of the resulting materials.

The development of new building blocks from readily available starting materials like this compound is a key area of research that fuels innovation in both drug discovery and the creation of advanced materials. scbt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.